5-Ethynyl-1-(2-methoxyethyl)-1H-indole
Description
5-Ethynyl-1-(2-methoxyethyl)-1H-indole is a substituted indole derivative characterized by two key structural features: an ethynyl group (-C≡CH) at the 5-position of the indole core and a 2-methoxyethyl (-CH₂CH₂OCH₃) substituent at the 1-position. This compound is of interest in medicinal chemistry and materials science due to the indole scaffold's prevalence in bioactive molecules and optoelectronic materials.
Properties
IUPAC Name |
5-ethynyl-1-(2-methoxyethyl)indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-3-11-4-5-13-12(10-11)6-7-14(13)8-9-15-2/h1,4-7,10H,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBWLYHQUGHQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C1C=CC(=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1-(2-methoxyethyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Ethynylation: The introduction of the ethynyl group is achieved through a Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Methoxyethylation: The methoxyethyl group is introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for 5-Ethynyl-1-(2-methoxyethyl)-1H-indole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-1-(2-methoxyethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) for bromination or nitric acid (HNO3) for nitration.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
5-Ethynyl-1-(2-methoxyethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Ethynyl-1-(2-methoxyethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethynyl and methoxyethyl groups can influence the compound’s binding affinity and specificity for these targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Substituents at the 5-Position
- 5-Ethynyl-1H-indole (CAS 889108-48-9): Shares the ethynyl group at the 5-position but lacks the 2-methoxyethyl substituent at the 1-position. The absence of the methoxyethyl group reduces polarity and may limit solubility in aqueous media compared to the target compound .
- 5-(Phenylethynyl)-1H-indole (CAS 374818-68-5): Features a bulkier phenylethynyl group at the 5-position. The aromatic phenyl ring increases hydrophobicity (logP) and may sterically hinder interactions in biological systems .
- 5-Benzyloxy-1H-indole-2-carboxylic acid (): Contains a benzyloxy group (-OCH₂C₆H₅) at the 5-position and a carboxylic acid at the 2-position. The benzyloxy group enhances lipophilicity, while the carboxylic acid introduces pH-dependent solubility .
Substituents at the 1-Position
- 1-Methyl-1H-indole derivatives : Simpler alkyl substituents (e.g., methyl) at the 1-position reduce steric bulk but lack the solubility-enhancing properties of the 2-methoxyethyl group .
- 1-(2-Aminoethyl)-indoles (): Aminoethyl groups introduce basicity and hydrogen-bonding capacity, contrasting with the neutral, polar 2-methoxyethyl group in the target compound .
Physicochemical Properties
Key Observations :
- The 2-methoxyethyl group in the target compound significantly improves solubility compared to unsubstituted 5-ethynylindole.
Research Findings and Implications
Solubility Advantage : The 2-methoxyethyl group confers superior solubility compared to alkyl or aromatic substituents, making the target compound more suitable for aqueous formulations .
Biological Compatibility : Structural analogs with methoxyethyl groups () show promise in targeting fungal enzymes, suggesting the target compound could be optimized for antifungal or epigenetic therapies .
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